molecular formula C17H15N3O4S B2710881 ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate CAS No. 851945-32-9

ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate

Cat. No.: B2710881
CAS No.: 851945-32-9
M. Wt: 357.38
InChI Key: SKDVTPKUVPJQLX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often involve the use of solvents like isopropyl alcohol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Mechanism of Action

The mechanism of action of ethyl 4-{3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can mimic purine bases, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is unique due to its specific structure and biological activity. Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .

Conclusion

Ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound of significant interest due to its unique structure and diverse biological activities. Its synthesis, chemical reactions, and applications in scientific research make it a valuable compound for further study and development.

Properties

IUPAC Name

ethyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-24-16(23)11-4-6-12(7-5-11)19-14(21)13-8-18-17-20(15(13)22)10(2)9-25-17/h4-9H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDVTPKUVPJQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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